N-(3-Bromophenyl)-3-phenyl-2-(thiophene-2-sulfonamido)propanamide
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Overview
Description
N-(3-Bromophenyl)-3-phenyl-2-(thiophene-2-sulfonamido)propanamide is a complex organic compound that features a bromophenyl group, a phenyl group, and a thiophene-2-sulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-3-phenyl-2-(thiophene-2-sulfonamido)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene-2-sulfonamide Intermediate: This step involves the reaction of thiophene-2-sulfonyl chloride with an amine to form the thiophene-2-sulfonamide.
Amide Bond Formation: The final step involves coupling the bromophenyl and phenyl groups with the thiophene-2-sulfonamide intermediate through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-3-phenyl-2-(thiophene-2-sulfonamido)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the amide bond can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or dehalogenated product.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-(3-Bromophenyl)-3-phenyl-2-(thiophene-2-sulfonamido)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-3-phenyl-2-(thiophene-2-sulfonamido)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl and thiophene-2-sulfonamido groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-3-phenyl-2-(thiophene-2-sulfonamido)propanamide
- N-(3-Fluorophenyl)-3-phenyl-2-(thiophene-2-sulfonamido)propanamide
- N-(3-Methylphenyl)-3-phenyl-2-(thiophene-2-sulfonamido)propanamide
Uniqueness
N-(3-Bromophenyl)-3-phenyl-2-(thiophene-2-sulfonamido)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to specific targets in medicinal chemistry applications.
Properties
CAS No. |
1095048-70-6 |
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Molecular Formula |
C19H17BrN2O3S2 |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-phenyl-2-(thiophen-2-ylsulfonylamino)propanamide |
InChI |
InChI=1S/C19H17BrN2O3S2/c20-15-8-4-9-16(13-15)21-19(23)17(12-14-6-2-1-3-7-14)22-27(24,25)18-10-5-11-26-18/h1-11,13,17,22H,12H2,(H,21,23) |
InChI Key |
ILIHQRJMNKEKFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC(=CC=C2)Br)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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